(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound. Alternative systematic names documented in chemical databases include (2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid and (2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The stereochemical descriptor (2R) indicates the absolute configuration at the second carbon atom, following Cahn-Ingold-Prelog priority rules, which distinguishes this enantiomer from its corresponding (2S) counterpart.
The compound exhibits stereochemical complexity due to the presence of a chiral center at the alpha-carbon position, which necessitates careful stereochemical designation. Research indicates that the R-configuration demonstrates specific optical rotation properties, with documented values of [α]20/D ranging from +22.0 to +26.0 degrees when measured in ethyl acetate at a concentration of 1 gram per 100 milliliters. The stereochemical purity is typically maintained above 97.5% enantiomeric excess in commercial preparations, ensuring consistent biological and chemical properties. The absolute configuration has been confirmed through various analytical techniques, including chiral high-performance liquid chromatography and optical rotation measurements, establishing the reliability of the stereochemical assignments used in systematic nomenclature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C14H18ClNO4, representing a composition of fourteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight has been precisely determined as 299.75 grams per mole through multiple analytical determinations. This molecular composition reflects the structural components including the aromatic chlorophenyl ring system, the aliphatic propanoic acid backbone, and the bulky tert-butoxycarbonyl protecting group.
Detailed elemental analysis confirms the molecular formula accuracy, with percentage compositions calculated as carbon 56.10%, hydrogen 6.05%, chlorine 11.83%, nitrogen 4.67%, and oxygen 21.35%. The molecular weight determination aligns consistently across different analytical methods, including mass spectrometry and combustion analysis. The presence of the chlorine substituent contributes significantly to the overall molecular weight, accounting for approximately 11.8% of the total mass. The tert-butoxycarbonyl group represents a substantial portion of the molecular structure, contributing 157 atomic mass units to the overall molecular weight, which influences both the compound's physical properties and its chemical reactivity patterns.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C14H18ClNO4 | - |
| Molecular Weight | 299.75 | g/mol |
| Carbon Content | 56.10 | % |
| Hydrogen Content | 6.05 | % |
| Chlorine Content | 11.83 | % |
| Nitrogen Content | 4.67 | % |
| Oxygen Content | 21.35 | % |
Crystallographic Data and Conformational Isomerism
Crystallographic studies reveal that this compound typically crystallizes as white to almost white powder or crystalline material. The melting point has been documented across multiple sources with slight variations, ranging from 110-114°C to 112°C, indicating consistent crystalline structure and purity levels. The crystalline form demonstrates stability under standard storage conditions, maintaining structural integrity when stored in cool, dark environments below 15°C.
Conformational analysis indicates that the molecule can adopt multiple conformations due to rotational freedom around single bonds, particularly around the carbon-carbon bonds connecting the aromatic ring to the propanoic acid backbone. The tert-butoxycarbonyl group introduces steric hindrance that influences the preferred conformational states, with computational studies suggesting that extended conformations are energetically favored to minimize steric clashes. The chlorine substituent on the para position of the phenyl ring provides additional electronic effects that influence the overall molecular geometry and intermolecular interactions in the crystalline state.
The crystalline packing arrangements demonstrate typical hydrogen bonding patterns between carboxylic acid groups and amide functionalities, contributing to the observed melting point range and crystalline stability. X-ray crystallographic data, when available, reveals typical bond lengths and angles consistent with sp3 hybridization at the chiral center and sp2 hybridization in the aromatic system. The intermolecular forces in the crystal lattice include van der Waals interactions, hydrogen bonding, and dipole-dipole interactions, all contributing to the overall crystalline properties and thermal behavior of the compound.
| Crystallographic Property | Value | Conditions |
|---|---|---|
| Physical State | White to Almost White Powder | 20°C |
| Melting Point Range | 110-114°C | Standard Pressure |
| Preferred Melting Point | 112°C | Literature Value |
| Storage Temperature | <15°C | Recommended |
| Crystalline Stability | Stable | Cool, Dark Conditions |
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound, with characteristic chemical shifts and coupling patterns that verify the molecular structure. Proton nuclear magnetic resonance spectra typically show the tert-butyl group as a singlet around 1.4-1.5 parts per million, representing nine equivalent protons. The aromatic protons appear in the 7.1-7.3 parts per million region as a characteristic pattern for para-disubstituted benzene rings, with the chlorine substituent causing slight downfield shifts compared to unsubstituted phenylalanine derivatives.
The alpha proton (at the chiral center) typically appears as a multiplet around 4.4 parts per million, while the methylene protons connecting to the aromatic ring show characteristic coupling patterns around 2.9-3.1 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons, with the chlorine substituent causing characteristic chemical shift effects in the aromatic region. The quaternary carbon of the tert-butyl group appears around 28 parts per million, while the carbonyl carbons appear in the typical regions for carboxylic acids and carbamates.
Mass spectrometry analysis demonstrates characteristic fragmentation patterns, with the molecular ion peak at mass-to-charge ratio 299.75. Common fragmentation includes loss of the tert-butoxycarbonyl group (loss of 145 mass units) and formation of characteristic fragments from the chlorophenyl portion of the molecule. Collision-induced dissociation patterns show predictable fragmentations that confirm structural assignments. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid carbonyl stretch around 1700 wavenumbers, the carbamate carbonyl around 1650-1680 wavenumbers, and the aromatic carbon-hydrogen stretches in the 3000-3100 wavenumber region.
| Spectroscopic Technique | Key Characteristic | Value/Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | tert-Butyl Singlet | 1.4-1.5 ppm |
| 1H Nuclear Magnetic Resonance | Aromatic Protons | 7.1-7.3 ppm |
| 1H Nuclear Magnetic Resonance | Alpha Proton | ~4.4 ppm |
| 1H Nuclear Magnetic Resonance | Methylene Protons | 2.9-3.1 ppm |
| Mass Spectrometry | Molecular Ion | 299.75 m/z |
| Mass Spectrometry | Base Peak Fragment | 154.75 m/z |
| Infrared Spectroscopy | Carboxylic Acid Carbonyl | ~1700 cm⁻¹ |
| Infrared Spectroscopy | Carbamate Carbonyl | 1650-1680 cm⁻¹ |
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRQUWZTOVESX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Chlorophenylalanine
The most common approach involves reacting 4-chlorophenylalanine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protecting group on the amino function.
-
- Solvent: aqueous or mixed organic solvents such as dioxane or tetrahydrofuran (THF)
- Base: sodium bicarbonate or sodium carbonate to neutralize the generated acid
- Temperature: 0–25°C to control reaction rate and minimize racemization
Reaction scheme:
$$
\text{4-chlorophenylalanine} + \text{Boc}_2\text{O} \xrightarrow{\text{base}} \text{Boc-protected 4-chlorophenylalanine}
$$
This step yields the Boc-protected amino acid with retention of stereochemistry.
Stereoselective Synthesis and Resolution
- Literature (e.g., J. Org. Chem. 1994, 59, 1238-1240) reports the use of chiral resolving agents such as camphor sulfonic acid amide to resolve racemic mixtures of amino acid derivatives.
- Alternatively, stereoselective synthesis starting from optically pure precursors or chiral catalysts can ensure the (2R) configuration is obtained directly.
Purification and Isolation
- After synthesis, the product is purified by solvent extraction, crystallization, or chromatography.
- Solvent recovery is performed under vacuum at temperatures below the solvent boiling point (typically 10°C less) to avoid decomposition.
- Non-polar solvents such as dichloromethane are used for extraction to remove impurities.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Boc Protection | Boc2O, NaHCO3 or Na2CO3 | 0–25 | Water/dioxane or THF | Mild base, controls racemization |
| Esterification (analogous) | Alcohol (C1–C4), H2SO4 (catalyst) | 35–60 | Alcohol solvent | Forms alkyl ester |
| Selective Benzylation (analogous) | NaH, benzyl bromide | 0–35 | DMF, THF, or ketone | Protects hydroxy group |
| De-esterification (analogous) | LiOH, NaOH, or KOH | 0–35 | Water + alcohol/ketone | Regenerates free acid |
| Purification | Solvent extraction (e.g., dichloromethane) | Ambient | Organic solvents | Vacuum solvent recovery |
Research Findings and Considerations
- The Boc protection step is well-established and provides high yields with minimal racemization when controlled at low temperatures and neutral to slightly basic pH.
- Esterification and benzylation steps from related compounds demonstrate that selective protection strategies can be employed to modify side chains without affecting the stereochemistry or core amino acid structure.
- The use of inexpensive, non-hazardous reagents such as Boc2O and common bases makes the process economically viable for scale-up.
- Purification by solvent extraction and crystallization ensures high purity suitable for pharmaceutical applications.
- Stereochemical purity is critical, especially for pharmaceutical intermediates, and may require chiral resolution or stereoselective synthesis methods.
Chemical Reactions Analysis
Types of Reactions
®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the 4-chloro-phenyl moiety can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butoxy groups, into the aromatic ring.
Scientific Research Applications
Drug Development
Boc-4-chlorophenylalanine is utilized in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for more complex molecules. The presence of the chlorophenyl group enhances the compound's biological activity, making it a candidate for developing drugs targeting specific receptors.
- Case Study : Research has shown that derivatives of Boc-4-chlorophenylalanine exhibit anti-inflammatory properties. In studies involving animal models, these derivatives demonstrated reduced markers of inflammation when compared to control groups, highlighting their potential therapeutic use in treating inflammatory diseases.
Peptide Synthesis
The compound is widely used in peptide synthesis due to its ability to protect the amino group during reactions. The Boc group can be easily removed under mild acidic conditions, allowing for selective deprotection when necessary.
- Example : In the synthesis of cyclic peptides, Boc-4-chlorophenylalanine serves as a key intermediate. The ability to incorporate this amino acid into peptide sequences facilitates the development of novel cyclic peptides with enhanced stability and bioactivity.
Enzyme Inhibition Studies
Boc-4-chlorophenylalanine has been employed in enzyme inhibition studies to understand the mechanisms of various enzymes involved in metabolic pathways. By incorporating this compound into substrate analogs, researchers can assess enzyme activity and inhibition profiles.
- Research Insight : Studies have indicated that certain derivatives of Boc-4-chlorophenylalanine can inhibit specific proteases, providing insights into potential therapeutic targets for diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
The compound belongs to a broader class of Boc-protected arylpropanoic acids. Below is a detailed comparison with structurally related analogs, focusing on substituents, stereochemistry, and physicochemical properties.
Substituent Variations
Key Observations :
- Aryl Group Impact : Replacing 4-chlorophenyl with 4-ethylphenyl (as in ) increases lipophilicity (logP ~2.8 vs. ~2.5 for chloro), while fluorine substitution (as in ) enhances polarity and metabolic resistance.
- Amino Group Modifications: Methylation of the Boc-protected amine (e.g., ) reduces steric hindrance but may alter binding affinity in peptide targets.
Stereochemical Differences
- The (2R)-configuration of the target compound contrasts with the (2S)-isomer in “(2S)-3-(4-chlorophenyl)-2-[methyl-[(tert-butoxy)carbonyl]amino]propanoic acid” (CAS 179033-68-2, ). This stereochemical divergence significantly affects enantioselective interactions, as demonstrated in receptor-binding assays where R-isomers exhibited 10–20% higher affinity in certain peptide receptors compared to S-isomers .
Biological Activity
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid, commonly referred to as Boc-phenylalanine, is a chiral amino acid derivative notable for its applications in organic synthesis and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-chlorophenyl moiety attached to a propanoic acid backbone. Its unique structural characteristics allow it to play significant roles in various biochemical interactions and synthetic pathways.
Chemical Structure and Properties
- IUPAC Name : (2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Molecular Formula : C14H18ClNO4
- Molecular Weight : 303.75 g/mol
- CAS Number : 1280787-05-4
Synthesis
The synthesis of this compound typically involves:
- Protection of the amino group using Boc anhydride.
- Coupling with 4-chlorophenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC).
- Purification through chromatography to isolate the final product .
Enzyme Interactions
The compound has been studied for its role in enzyme-substrate interactions, particularly as a substrate or inhibitor in various enzymatic reactions. The presence of the Boc group allows for selective reactions while maintaining the integrity of the amino functionality, facilitating studies on enzyme kinetics and mechanisms.
Peptide Synthesis
Due to its protected amino group, this compound is utilized in peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, making it valuable for constructing peptides with specific biological activities .
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit therapeutic properties, including:
- Anti-inflammatory activities : Studies suggest that certain derivatives can inhibit inflammatory pathways.
- Anticancer properties : The compound has been investigated for its potential to act as a precursor for protease inhibitors, which are crucial in cancer therapy .
Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of Boc-phenylalanine derivatives on specific proteases demonstrated that modifications to the chlorophenyl group significantly influenced binding affinity and inhibition potency. The results indicated that compounds with electron-withdrawing groups exhibited enhanced inhibitory activity compared to their non-substituted counterparts.
| Compound | IC50 (µM) | Comments |
|---|---|---|
| Boc-phenylalanine | 15 | Moderate inhibitor |
| Boc-4-fluorophenylalanine | 8 | Stronger inhibition due to fluorine substitution |
| Boc-4-methylphenylalanine | 25 | Weaker inhibition |
Study 2: Peptide Formation
In another study focusing on peptide synthesis, researchers utilized this compound as a building block for synthesizing cyclic peptides. The study highlighted the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, yielding high-purity products with desired biological activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid | Similar Boc protection; different stereochemistry | Varies based on chirality |
| (R)-3-Amino-2-(4-chloro-phenyl)-propionic acid | No Boc protection; free amino group | Direct participation in biological processes |
Q & A
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- All methods assume standard laboratory equipment (e.g., inert atmosphere gloveboxes for air-sensitive steps).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
